
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research surrounding 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has explored its synthesis and structural characterization. For example, studies have involved the synthesis of new oxidovanadium(V) complexes, showcasing the structural features and the occurrence of supramolecular assemblies supported by hydrogen bonding, along with DFT studies and HOMO–LUMO energy gaps analysis (Back et al., 2012).
β-adrenergic Blocking Activity
Research has also delved into the β-adrenergic blocking activity and β-receptor binding affinities of compounds related to this compound. For instance, the synthesis from thymol and pharmacological evaluation using mouse ECG and isolated rat uterus models have been studied, demonstrating that these compounds possess non-selective β-adrenergic blocking activity, with certain derivatives being more active than others (Jindal et al., 2003).
Olfactory Properties
Additionally, research into the design, synthesis, and olfactory properties of derivatives related to this compound has been conducted. For example, the synthesis of seco-derivatives of theaspiranes with pronounced blackcurrant notes has been explored, illustrating the impact of structural modifications on olfactory properties (Kraft et al., 2005).
Catalytic Alkylation
The catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes represents another area of research. This includes studying the reaction of various ligands with anhydrous ferric chloride in the presence of base, yielding products that serve as single-component catalysts for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Qian et al., 2011).
Antioxidant Activities
Investigations into the antioxidant activities of phenols and catechols, including derivatives related to this compound, have been carried out. These studies measure the H-atom donating activities of various compounds toward the nitrogen-centered radical, providing insights into the impact of hydrogen bonding and steric hindrance on antioxidant activities (Barclay et al., 1999).
Propriétés
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-13(2)15-9-7-8-10-16(15)20-12-14(19)11-18-17(3,4)5;/h7-10,13-14,18-19H,6,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBANFJEYCLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
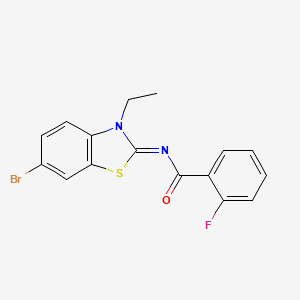
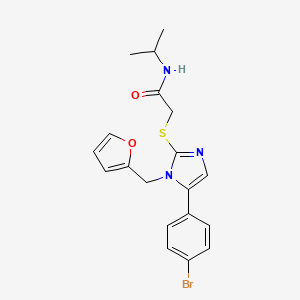
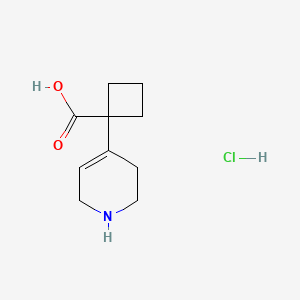
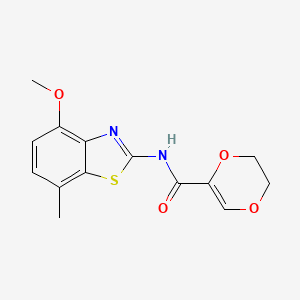
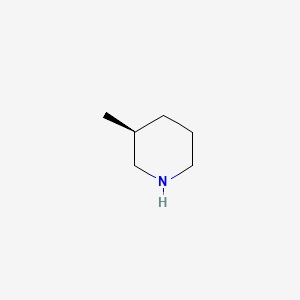
![N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2703257.png)
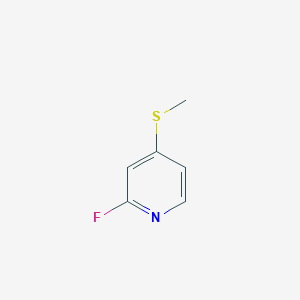
![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)
![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2703261.png)
![1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2703263.png)
![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)
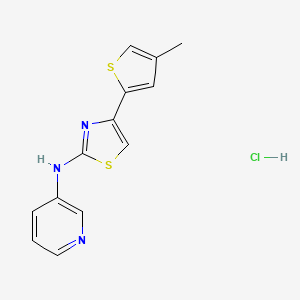
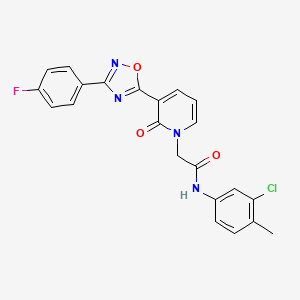
![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)
